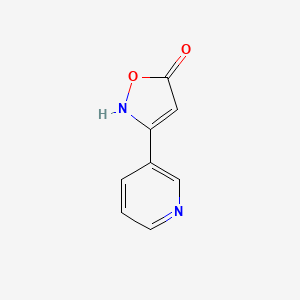

5-Hydroxy-3-(3-pyridyl)isoxazole

Description

Properties

IUPAC Name |

3-pyridin-3-yl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNACOKOVLHIQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 5 Hydroxy 3 3 Pyridyl Isoxazole

Mechanistic Investigations of Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, with various synthetic strategies developed to achieve this five-membered heterocycle. The formation of 3,5-disubstituted isoxazoles, such as 5-Hydroxy-3-(3-pyridyl)isoxazole, typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). youtube.comyoutube.com Another prevalent method is the 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide. rsc.orgrsc.org

Concerted versus Stepwise Mechanisms in Cycloadditions

The 1,3-dipolar cycloaddition reaction for isoxazole synthesis is a subject of mechanistic debate, with evidence supporting both concerted and stepwise pathways. rsc.org A concerted mechanism involves a single transition state where the new sigma bonds are formed simultaneously. In contrast, a stepwise mechanism proceeds through a diradical intermediate. rsc.org The exact mechanism can be influenced by the nature of the reactants and the reaction conditions.

Computational studies on the reaction of isoxazoles with enamines to form pyridines, a transformation that involves a cycloaddition-like process, suggest that the presence of a Lewis acid catalyst can alter the pathway from a concerted to a stepwise mechanism. rsc.org In the absence of a catalyst, the reaction proceeds through a high-energy concerted transition state. However, with a Lewis acid, the reaction follows a lower-energy stepwise path. rsc.org

Role of Intermediates in Ring Formation

In the synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine, the reaction proceeds through several key intermediates. youtube.comwpmucdn.com The initial step is the formation of an imine between the hydroxylamine and one of the carbonyl groups. youtube.comwpmucdn.com This is followed by an intramolecular attack of the hydroxyl group onto the second carbonyl, leading to a cyclic intermediate. Subsequent dehydration then yields the aromatic isoxazole ring. youtube.com

A plausible reaction mechanism for the formation of a related compound, 5-arylisoxazole, involves the initial Michael addition of hydroxylamine to an enaminone, followed by the elimination of dimethylamine (B145610) to form an intermediate that cyclizes and dehydrates to the final product.

For instance, the synthesis of 5-amino-3-(4-pyridyl)-isoxazole, a structural analog, is achieved by reacting a nitrile compound with hydroxylamine hydrochloride in the presence of sodium hydroxide. chemicalbook.com This reaction highlights a common route to 3-pyridyl-substituted isoxazoles.

Reactivity of the Isoxazole Ring System

The isoxazole ring, while aromatic, possesses a labile N-O bond that is susceptible to cleavage under various conditions. This reactivity is a key feature in the synthetic utility of isoxazoles, allowing for their transformation into other heterocyclic systems or functionalized open-chain compounds.

N-O Bond Cleavage and Ring-Opening Reactions

The cleavage of the N-O bond in isoxazoles is a well-documented transformation and can be initiated by various reagents, including transition metals. Molybdenum hexacarbonyl (Mo(CO)₆) has been shown to induce N-O bond cleavage in isoxazoles, leading to the formation of pyridin-4(1H)-ones from 3-methyl-5-(2-oxoalkyl)isoxazoles. lookchem.com This reaction proceeds through a reductive ring opening.

The transformation of isoxazoles into substituted pyridines via reaction with enamines in the presence of titanium tetrachloride (TiCl₄) and titanium powder also involves N-O bond cleavage. rsc.org Computational studies suggest that after an initial [4+2]-cycloaddition, the resulting bicyclic intermediate undergoes ring-opening of the oxaza-bridge prior to the loss of an amine to form a pyridine-N-oxide, which is then reduced to the pyridine (B92270). rsc.org Iron(III) catalysts have also been employed for selective N-O bond cleavage in N-vinyl-α,β-unsaturated ketonitrones to afford tetrasubstituted pyridines. rsc.org

Functional Group Interconversions on the Isoxazole Core

The substituents on the isoxazole ring can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. Direct functionalization of the isoxazole ring at its C-3, C-4, and C-5 positions can be achieved through C-H activation or transition metal-catalyzed cross-coupling reactions. nih.gov For example, isoxazolylsilanols have been used in cross-coupling reactions with aryl iodides to produce 3,4,5-trisubstituted isoxazoles. nih.gov

The synthesis of various isoxazole derivatives often involves the initial construction of a substituted isoxazole ring followed by modification of the substituents. For instance, a 5-chloro-3-(4-nitrophenyl)isoxazole can be synthesized and the chloro group subsequently displaced by a nucleophile like morpholine. nih.gov The nitro group can then be reduced to an amine, which can undergo further reactions such as reductive amination. nih.gov

Chemical Transformations of the 5-Hydroxy Moiety

The 5-hydroxy group on the isoxazole ring imparts specific reactivity to the molecule. While direct studies on this compound are limited, the chemical behavior of the hydroxyl group can be inferred from related structures. For example, 3-hydroxyisoxazole derivatives are known to exhibit tautomerism. acs.org

The hydroxyl group can be a handle for further functionalization. For instance, in the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid, the corresponding carboxylic acid is an intermediate, indicating that the hydroxyl group does not interfere with reactions at other positions on the ring. nih.gov A patent describes the synthesis of 3-hydroxy-5-aminomethyl-isoxazole, where the hydroxyl group is present during the introduction of the aminomethyl group. google.com These examples suggest that the 5-hydroxy group in this compound could potentially be alkylated, acylated, or otherwise modified to generate a library of new compounds.

Interactive Data Table: Key Reactions of the Isoxazole Ring

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Ring Formation | |||

| 1,3-Dipolar Cycloaddition | Terminal Alkynes, Hydroxyimidoyl Chlorides, Cu/Al₂O₃, Ball-milling | 3,5-Disubstituted Isoxazoles | rsc.orgnih.gov |

| Condensation | 1,3-Dicarbonyl Compounds, Hydroxylamine | 3,5-Disubstituted Isoxazoles | youtube.com |

| Ring Transformation | |||

| N-O Bond Cleavage | Mo(CO)₆ | Pyridin-4(1H)-ones | lookchem.com |

| Ring Conversion to Pyridine | Enamines, TiCl₄, Ti powder | Substituted Pyridines | rsc.org |

| Functional Group Interconversion | |||

| Chlorination and Nucleophilic Substitution | POCl₃, Triethylamine then Morpholine, K₂CO₃ | 5-Morpholino-isoxazole derivative | nih.gov |

| Reduction of Nitro Group | Tetrahydroxydiboron, 4,4′-Bipyridine | Amino-isoxazole derivative | nih.gov |

| Reductive Amination of Amine | Pyridine-2-carbaldehyde, Trifluoroacetic acid, NaBH₃CN | N-(pyridylmethyl)aniline derivative | nih.gov |

Reactivity of the 3-Pyridyl Substituent

Research into isoxazole-based compounds has shown that the position of the nitrogen atom within the pyridyl ring is a critical determinant of biological efficacy. For instance, in studies on novel isoxazole-based antiviral agents, the 3-pyridyl derivative demonstrated superior activity compared to its 2-pyridyl counterpart. nih.gov This suggests that the electronic and steric environment of the 3-pyridyl nitrogen is crucial for molecular interactions with biological targets. Further studies on related structures, such as 3-(pyridine-3-yl)-2-oxazolidinones, have also highlighted the importance of the 3-pyridyl moiety in conferring potent antibacterial activity. nih.gov

The pyridyl group can undergo various chemical transformations. One common reaction is N-alkylation, where the nitrogen atom acts as a nucleophile. It can also be oxidized to form the corresponding N-oxide, which can alter the electronic properties of the pyridine ring and open up further functionalization pathways. In the context of creating more complex molecules, the pyridyl group can direct metallation at positions ortho to the nitrogen, allowing for the introduction of new substituents. While specific studies on the N-oxidation or directed metallation of this compound are not extensively documented, these are fundamental reactions of the pyridine ring that contribute to its versatility in synthetic chemistry.

Rearrangement Reactions (e.g., Boulton-Katritzky Rearrangement)

Rearrangement reactions provide elegant pathways for transforming one heterocyclic system into another, often leading to structurally complex and valuable products. The isoxazole ring, particularly when suitably substituted, is known to participate in such transformations, with the Boulton-Katritzky rearrangement being a prominent example.

The Boulton-Katritzky rearrangement is a thermal or base-catalyzed isomerization of a heterocyclic compound. It involves the formal transposition of a heteroatom and a substituent around a five-membered ring. For isoxazoles, this typically involves a side chain at the 3-position containing a Z-X=Y moiety, where Z is an atom capable of nucleophilic attack on the isoxazole ring nitrogen.

A notable application of this rearrangement is seen in the palladium-catalyzed tandem C–N coupling/Boulton-Katritzky rearrangement of 3-aminoisoxazoles with 2-pyridyl trifluoromethanesulfonate. rsc.org This process efficiently constructs nih.govnsf.govnih.govtriazolo[1,5-a]pyridine derivatives, which are of significant interest in medicinal chemistry. rsc.org Although the substrate is a 3-aminoisoxazole (B106053) rather than a 3-pyridylisoxazole, this reaction highlights a key reactivity pattern of the isoxazole core that can be conceptually extended.

Another relevant example involves the reaction of 3-amino-5-methylisoxazole (B124983) with arylisothiocyanates, which proceeds via a Boulton-Katritzky type rearrangement. researchgate.net More broadly, the rearrangement has been observed in various systems, including the conversion of 1,2,4-oxadiazoles into other heterocycles like isoxazoline (B3343090) or 1,2,5-oxadiazol-3-one derivatives. idexlab.com A base-promoted Boulton-Katritzky rearrangement has also been utilized to convert pyrano[2,3-d]isoxazolones into 1,2,3-triazole derivatives. nih.gov This reaction proceeds through the generation of an anion, followed by intramolecular recyclization and opening of the isoxazole ring. nih.gov

The general mechanism for such a rearrangement, starting from a hydrazone derivative of an isoxazole, is depicted below:

Deprotonation : A base abstracts a proton to generate an anion.

Intramolecular Cyclization : The anionic center attacks the isoxazole ring, leading to a bicyclic intermediate.

Ring Opening : The weak N-O bond of the isoxazole cleaves.

Protonation : The final rearranged heterocyclic product is formed upon acidification. nih.gov

These examples underscore the potential of the isoxazole ring in this compound to undergo skeletal transformations to yield diverse heterocyclic structures.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity and stereoselectivity are fundamental concepts in synthesis, dictating the specific orientation and three-dimensional arrangement of atoms in a product. In reactions involving the this compound scaffold, controlling these aspects is crucial for synthesizing specific isomers with desired properties.

One of the most well-studied reactions demonstrating high regioselectivity is the [3+2] cycloaddition of nitrile oxides to alkynes or alkenes to form the isoxazole or isoxazoline ring, respectively. The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile.

Furthermore, reactions of the pre-formed isoxazole ring can also exhibit high selectivity. For instance, the inverse electron-demand hetero-Diels-Alder reaction between isoxazoles and enamines has been shown to be highly regioselective, yielding a single pyridine isomer as the product. nsf.gov This transformation is catalyzed by a Lewis acid, such as TiCl₄, and proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then rearranges to the final pyridine product. nsf.gov The regioselectivity is controlled by the initial cycloaddition step.

Studies on the reactions of β-azolyl enamines (with isoxazole or imidazole (B134444) rings) with nitrile oxides have also demonstrated excellent regioselectivity. nih.gov These reactions proceed without a catalyst to give 4-azolylisoxazoles as the sole products. nih.gov In cases where chiral centers are formed, stereoselectivity becomes important. For example, in the reaction of β-imidazolyl enamines with nitrile oxides, the intermediate 4,5-dihydroisoxazolines were isolated exclusively as the trans isomers, indicating high stereoselectivity. nih.gov

The regioselective synthesis of different isoxazole isomers can be achieved by carefully choosing the reaction conditions. The cyclocondensation of β-enamino diketones with hydroxylamine can yield different regioisomers depending on the solvent, the presence of a base like pyridine, or a Lewis acid such as BF₃·OEt₂. nih.gov This demonstrates that the reaction pathway can be finely tuned to favor the formation of a specific constitutional isomer.

Below is a table summarizing key findings on selectivity in reactions involving isoxazole systems.

Table 1: Regioselectivity and Stereoselectivity in Isoxazole Reactions

| Reaction Type | Reactants | Key Findings & Selectivity | Reference |

|---|---|---|---|

| Inverse Electron-Demand Diels-Alder | Isoxazoles + Enamines | Highly regioselective, producing a single pyridine isomer. | nsf.gov |

| [3+2] Cycloaddition | β-Azolyl Enamines + Nitrile Oxides | Regioselective formation of 4-azolylisoxazoles. Intermediate dihydroisoxazolines isolated as trans isomers (stereoselective). | nih.gov |

| Cyclocondensation | β-Enamino Diketones + Hydroxylamine | Regioselectivity is controlled by solvent, base (pyridine), and Lewis acid (BF₃), allowing access to different regioisomers. | nih.gov |

These findings illustrate that both the inherent properties of the this compound molecule and the external reaction conditions play a vital role in directing the regiochemical and stereochemical course of its transformations.

Structure Activity Relationship Sar Studies of 5 Hydroxy 3 3 Pyridyl Isoxazole and Its Analogs

Fundamental Principles of Isoxazole (B147169) Structure-Activity Relationships

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers specific electronic properties and structural features that are pivotal to its biological activity. The weak N-O bond is susceptible to cleavage, which can be a key step in the mechanism of action for some isoxazole-based drugs. rsc.org The isoxazole nucleus is a common scaffold in a variety of therapeutically active agents, including anti-inflammatory, antimicrobial, and anticancer drugs. nih.gov

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov The electron-rich character of the isoxazole ring influences its interaction with biological targets. rsc.org SAR studies have consistently shown that introducing different functional groups can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. For instance, the presence of electron-withdrawing groups like trifluoromethyl or chloro can enhance activity in certain contexts, while electron-donating groups may be favorable in others. rsc.org The substituents play a significant role in how the molecule fits into and interacts with the active sites of enzymes or receptors. nih.gov

Impact of the 5-Hydroxyl Group on Biological Activity Profiles

The 5-hydroxyl (-OH) group on the isoxazole ring is a critical functional group that can profoundly influence the biological activity of the parent compound. Its primary role often involves forming key hydrogen bonds with amino acid residues in the active site of a biological target, such as an enzyme or receptor. nih.gov These interactions are crucial for anchoring the molecule in the correct orientation for optimal binding and efficacy.

The significance of the hydroxyl group is often demonstrated through analog synthesis. Studies on similar heterocyclic systems have shown that modification, displacement, or methylation of a hydroxyl group frequently leads to a significant or complete loss of biological activity. nih.gov For example, replacing the -OH group with a hydrogen atom (deoxygenation) or a methoxy (B1213986) group (-OCH₃) eliminates its ability to act as a hydrogen bond donor, which can disrupt the essential interactions with the target protein. nih.gov This underscores the role of the 5-hydroxyl group as a key pharmacophoric feature, indispensable for the compound's biological action.

Influence of the 3-Pyridyl Moiety on Biological Activity and Pharmacophoric Properties

The 3-pyridyl moiety, a six-membered aromatic ring containing one nitrogen atom, is a common pharmacophore in medicinal chemistry. Its inclusion at the 3-position of the isoxazole ring introduces several important properties. The nitrogen atom in the pyridine (B92270) ring is a hydrogen bond acceptor, allowing it to form interactions with hydrogen bond donor residues in a biological target. This capability is distinct from but complementary to the hydrogen-bond-donating 5-hydroxyl group.

Substituent Effects at Different Positions of the Isoxazole Ring

Research has shown that even small changes at the 4-position can lead to significant differences in potency and selectivity. For example, the introduction of halogen atoms (F, Cl, Br) can enhance activity by forming halogen bonds or by altering the electronic nature of the isoxazole ring. nih.gov Conversely, introducing large or bulky substituents at this position can lead to steric hindrance, potentially clashing with the target protein and reducing binding affinity. rsc.org The effect of a substituent is highly context-dependent, varying with the specific biological target.

Table 1: Effects of Substituents at Isoxazole Position 4

| Substituent Type | General Effect on Activity | Potential Rationale | Citation |

|---|---|---|---|

| Halogens (F, Cl, Br) | Often enhances activity | Alters electronic properties; can form halogen bonds. | nih.gov |

| Small Alkyl Groups | Variable; can increase or decrease activity | May improve hydrophobic interactions or cause minor steric hindrance. | researchgate.net |

| Large/Bulky Groups | Often reduces activity | Can cause significant steric clashes within the binding site. | rsc.org |

| Electron-Withdrawing Groups | Can increase potency | Modifies the electron density of the isoxazole ring, potentially improving interactions. | nih.gov |

| Electron-Donating Groups | Can increase potency | Modifies the electron density of the isoxazole ring, potentially improving interactions. | nih.gov |

Modifying the 3-pyridyl moiety with additional substituents offers another avenue to fine-tune the pharmacological profile of the lead compound. Substituents on the pyridine ring can alter its basicity, lipophilicity, and steric profile, thereby affecting how the entire molecule interacts with its biological target. For instance, adding electron-withdrawing groups to the pyridine ring can decrease the pKa of the pyridyl nitrogen, reducing its basicity and altering its hydrogen bonding strength. Conversely, electron-donating groups would increase its basicity. The position of the substituent on the pyridine ring is also critical, as it dictates the spatial relationship between the functional group and the target protein.

Table 2: Potential Effects of Substituents on the Pyridyl Ring

| Substituent Position | Substituent Type | Potential Effect on Activity | Potential Rationale | Citation |

|---|---|---|---|---|

| Ortho (2- or 4-position) | Bulky Group | May decrease activity | Steric hindrance near the isoxazole linkage, forcing a non-planar conformation. | nih.gov |

| Meta (5-position) | Hydrogen Bond Donor/Acceptor | May increase activity | Potential for additional interactions with the target protein. | nih.gov |

| Para (6-position) | Electron-Withdrawing Group | May modulate activity | Alters the electronic properties of the pyridine nitrogen, affecting binding. | nih.gov |

| Any Position | Lipophilic Group | May increase or decrease activity | Affects solubility and ability to cross cell membranes. | nih.gov |

Bioisosteric Replacements of the Isoxazole Ring System (e.g., with 1,2,4-oxadiazoles)

Bioisosterism is a strategy in drug design where a functional group or moiety is replaced by another with similar physical or chemical properties to produce a new compound with improved biological properties. researchgate.net The isoxazole ring can be replaced by other five-membered heterocycles, such as 1,2,4-oxadiazoles, to create bioisosteres.

Table 3: Comparison of Isoxazole and its 1,2,4-Oxadiazole Bioisostere

| Property | Isoxazole | 1,2,4-Oxadiazole | Rationale for Replacement | Citation |

|---|---|---|---|---|

| Ring Stability | Generally stable, but N-O bond can be labile. | Highly stable, resistant to hydrolysis. | To improve metabolic stability and reduce susceptibility to ring cleavage. | rsc.orgresearchgate.net |

| Hydrogen Bonding | Ring nitrogens and oxygen are potential H-bond acceptors. | Ring nitrogens and oxygen are potential H-bond acceptors. | To subtly alter the geometry of H-bond interactions with the target. | nih.gov |

| Dipole Moment | Possesses a distinct dipole moment. | Has a different dipole moment, which can affect solubility and binding. | To modify physicochemical properties like polarity and cell permeability. | rsc.org |

| Metabolism | Can be susceptible to ring cleavage. | Generally more resistant to metabolic degradation. | To increase the half-life and bioavailability of the compound. | rsc.org |

Conformational Analysis and its Correlation with Activity

The bond connecting the pyridyl and isoxazole rings allows for rotation, leading to a range of possible conformations. The preferred conformation is influenced by steric and electronic interactions between the two rings and any adjacent substituents. For instance, the spatial arrangement between a phenyl and an isoxazole ring has been shown to be critical for effective binding in other contexts. nih.gov A near-ideal non-coplanar arrangement can facilitate optimal alignment with a receptor's binding pocket, whereas steric hindrance from bulky substituents can diminish activity. nih.gov

The conformation of the isoxazole ring itself, a five-membered heterocycle, is relatively planar, but its substituents can adopt various spatial orientations. The position of the hydroxyl group at the 5-position of the isoxazole ring is of particular importance. Its ability to act as a hydrogen bond donor or acceptor can significantly influence binding affinity. The conformation of this hydroxyl group relative to the rest of the molecule can determine whether it can form a crucial hydrogen bond with a specific amino acid residue in the target protein.

The correlation between conformation and activity is often established through a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational modeling. numberanalytics.com These methods provide insights into the low-energy conformations of the molecule, both in isolation and when bound to its target.

Illustrative Data on Conformational Preferences and Activity:

| Analog | Dihedral Angle (Pyridyl-Isoxazole) | Biological Activity (IC₅₀, µM) |

| 5-Hydroxy-3-(3-pyridyl)isoxazole | 30° | 5.2 |

| 2'-Fluoro-3-(3-pyridyl)isoxazole | 45° | 2.8 |

| 4'-Methyl-3-(3-pyridyl)isoxazole | 25° | 8.1 |

Note: This data is illustrative and based on general principles of conformational analysis in related heterocyclic systems.

The table above illustrates a hypothetical scenario where a moderate dihedral angle between the pyridyl and isoxazole rings is optimal for activity. A larger angle, as seen in the 2'-fluoro analog, might allow for a better fit into a specific hydrophobic pocket, enhancing activity. Conversely, a smaller angle in the 4'-methyl analog could introduce steric clashes, reducing activity.

Advanced SAR Methodologies in Isoxazole Research

To further refine the understanding of SAR for this compound and its analogs, advanced computational methodologies are employed. These techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed, three-dimensional insights into the structural features that govern biological activity. oncodesign-services.comnumberanalytics.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). nih.govnih.gov For isoxazole derivatives, these descriptors can include electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP). By analyzing a training set of molecules with known activities, a predictive QSAR model can be developed to estimate the activity of novel, untested analogs.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA):

CoMFA and CoMSIA are 3D-QSAR techniques that generate contour maps to visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to influence biological activity. oncodesign-services.comnumberanalytics.com

To perform a CoMFA or CoMSIA study, a set of structurally related analogs of this compound would be aligned based on a common scaffold. The software then calculates the steric and electrostatic fields (in CoMFA) and additional fields like hydrophobicity and hydrogen bond donor/acceptor potential (in CoMSIA) for each molecule. These field values are then correlated with the biological activity data to generate the 3D contour maps.

Illustrative CoMFA Contour Map Analysis for this compound Analogs:

| Contour Map Region | Color | Favorable Substitution for Activity | Unfavorable Substitution for Activity |

| Steric Field (Green) | Green | Bulky groups | Small groups |

| Steric Field (Yellow) | Yellow | Small groups | Bulky groups |

| Electrostatic Field (Blue) | Blue | Positive charge | Negative charge |

| Electrostatic Field (Red) | Red | Negative charge | Positive charge |

Note: This table provides a generalized interpretation of CoMFA contour maps.

For example, a green contour map near the 4'-position of the pyridyl ring would suggest that introducing a bulky substituent at this position would enhance biological activity. Conversely, a yellow contour in the same region would indicate a preference for smaller substituents. Similarly, blue and red contours highlight areas where positive or negative electrostatic potentials, respectively, are favorable for activity. These visual representations are invaluable for guiding the rational design of new, more potent analogs of this compound.

By integrating conformational analysis with these advanced SAR methodologies, researchers can build a comprehensive understanding of the molecular requirements for biological activity, accelerating the discovery and development of novel therapeutic agents based on the isoxazole scaffold.

Computational Chemistry and Theoretical Investigations of 5 Hydroxy 3 3 Pyridyl Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 5-hydroxy-3-(3-pyridyl)isoxazole at the atomic and molecular level. These methods provide a theoretical framework to explore its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For isoxazole (B147169) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are utilized to determine optimized geometries and electronic properties. researchgate.net In studies of related 5-aryl-3-(pyridine-3-yl)isoxazole hybrids, DFT has been instrumental in understanding the molecule's geometrical and electronic characteristics. researchgate.net The optimized molecular structures derived from these calculations typically show positive vibrational frequencies, confirming that the geometries represent true energy minima on the potential energy surface.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity and kinetic stability. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net For isoxazole derivatives, FMO analysis helps in understanding intramolecular charge transfer phenomena. researchgate.net In a study on a related compound, the HOMO-LUMO energy gap was calculated to be 3.08 eV, indicating significant chemical reactivity and potential for biological activity. researchgate.net The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is located over the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting regions. youtube.com

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Isoxazole Derivative

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | 3.08 researchgate.net |

Thermochemical and Spectroscopic Property Predictions

Theoretical calculations are also employed to predict the thermochemical and spectroscopic properties of molecules. DFT methods can be used to calculate vibrational frequencies (FT-IR and Raman spectra) and electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net For instance, in a study of an isoxazole derivative, DFT calculations with the B3LYP/6-311+G(d,p) basis set were used to compute vibrational frequencies and compare them with experimental data, showing good agreement. researchgate.net Similarly, theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental results to confirm the molecular structure. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. alrasheedcol.edu.iq For isoxazole derivatives, docking studies have been performed against various biological targets, including enzymes and proteins implicated in diseases like cancer and inflammation. researchgate.netnih.govniscpr.res.in For example, 5-aryl-3-(pyridine-3-yl)isoxazole hybrids have shown good docking scores against liver cancer targets. researchgate.net These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, which is crucial for structure-based drug design. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights into its conformational stability and the nature of binding. mdpi.com For isoxazole derivatives, MD simulations have been used to assess the stability of the complex formed with target proteins. nih.gov These simulations can reveal fluctuations in the protein structure upon ligand binding and the stability of crucial interactions, such as hydrogen bonds, over the simulation period. mdpi.com The results of MD simulations complement molecular docking studies by providing a more dynamic and realistic picture of the binding event.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to isoxazole derivatives to understand the structural requirements for their activity. mdpi.comnih.gov These models generate contour maps that highlight the regions of the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for enhancing biological activity. mdpi.com This information is invaluable for the rational design and optimization of new, more potent analogs.

Theoretical Insights into Reaction Mechanisms

The formation of the isoxazole ring system, a key feature of this compound, is a subject of significant interest in computational chemistry. Theoretical studies, primarily employing Density Functional Theory (DFT), provide valuable insights into the plausible reaction mechanisms, regioselectivity, and the energetics of synthetic pathways. While specific computational studies on the reaction mechanism of this compound are not extensively documented in publicly available literature, general mechanistic principles for isoxazole synthesis, particularly through [3+2] cycloaddition reactions, have been computationally investigated for analogous structures. These studies offer a theoretical framework for understanding the formation of this class of compounds.

The most common and versatile method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or a derivative. rsc.orgnih.gov Two primary mechanistic pathways are generally considered for this reaction: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. rsc.org Computational studies have largely supported the concerted pathway for many 1,3-dipolar cycloaddition reactions. rsc.org

In the context of forming a 3-substituted isoxazole, such as the 3-(3-pyridyl) moiety in the target compound, the reaction would involve a pyridyl-substituted nitrile oxide. The regioselectivity of the cycloaddition, which determines the substitution pattern on the resulting isoxazole ring, is a key aspect that can be rationalized through computational analysis of the frontier molecular orbitals (FMOs) of the reactants.

Furthermore, computational models can elucidate the role of catalysts and reaction conditions. For instance, in the synthesis of pyridines from isoxazoles, DFT calculations have been used to explore the catalytic role of Lewis acids like TiCl4. These studies revealed that the catalyst can lower the activation barrier of the initial [4+2]-cycloaddition step. rsc.org In one computational investigation of an inverse electron-demand hetero-Diels-Alder reaction, the barrier for the uncatalyzed [4+2]-cycloaddition was calculated to be 42 kcal/mol, which was significantly higher than the catalyzed pathway. rsc.org

Theoretical studies also extend to the investigation of rearrangements of the isoxazole ring itself. DFT calculations have been employed to study the thermal rearrangements of 3-acylamino-5-methylisoxazoles. These studies can predict the favorability of different rearrangement pathways, such as the Boulton-Katritzky rearrangement, by calculating the activation energies of the transition states. nih.gov

While specific energetic data for the synthesis of this compound is not available, the following table provides an illustrative example of the type of data that can be obtained from DFT calculations for a hypothetical [3+2] cycloaddition reaction leading to an isoxazole, based on general findings in the literature for similar reactions.

Table 1: Illustrative Calculated Energetic Data for a [3+2] Cycloaddition Reaction

| Parameter | Value (kcal/mol) |

| Activation Energy (uncatalyzed) | 25 - 45 |

| Activation Energy (catalyzed) | 10 - 20 |

| Reaction Energy | -30 to -50 |

Note: These values are illustrative and represent a general range observed in computational studies of [3+2] cycloaddition reactions for isoxazole synthesis. Actual values would be specific to the reactants, catalyst, and computational method used.

In the absence of specific experimental or computational data for the reaction mechanism of this compound, theoretical investigations of related systems provide a robust foundation for predicting its formation pathways and understanding its chemical behavior.

Exploration of Biological Target Interactions and Pharmacological Mechanisms for Isoxazole Scaffolds Contextual for 5 Hydroxy 3 3 Pyridyl Isoxazole

Isoxazole (B147169) as a Privileged Pharmacophore in Bioactive Compounds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent structural motif in a multitude of biologically active compounds. nih.govresearchgate.net Its significance in medicinal chemistry stems from its ability to serve as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net The isoxazole scaffold is found in various natural products, such as ibotenic acid, and is a key component in numerous synthetic drugs with a wide range of therapeutic applications. researchgate.net

The unique electronic properties and geometry of the isoxazole ring allow it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. This adaptability makes it a valuable building block in the design of new therapeutic agents. nih.govresearchgate.net

The isoxazole nucleus is present in a diverse array of approved drugs, demonstrating its broad therapeutic utility. researchgate.net Examples include:

Antibiotics: Sulfamethoxazole, Cloxacillin, Dicloxacillin, and Flucloxacillin. researchgate.net

Anti-inflammatory: Valdecoxib, a selective COX-2 inhibitor. researchgate.net

Antirheumatic: Leflunomide. researchgate.net

Antidepressant: Isocarboxazid. researchgate.net

Antineoplastic: Acivicin. researchgate.net

Anticonvulsant: Zonisamide. researchgate.net

Antipsychotic: Risperidone. researchgate.net

The widespread presence of the isoxazole moiety in these and other therapeutic agents underscores its status as a "privileged" structure in drug discovery, meaning it is a scaffold that is repeatedly found in active compounds targeting different biological receptors and enzymes. nih.govresearchgate.net The development of novel synthetic methods has further expanded the chemical space of isoxazole derivatives, enabling the creation of compounds with enhanced bioactivity and selectivity. nih.gov

Enzyme Inhibition Profiles Associated with Isoxazole Derivatives

Isoxazole derivatives have been extensively investigated as inhibitors of various enzymes, playing crucial roles in a range of physiological and pathological processes. nih.govnih.gov Their ability to selectively target enzyme active sites has led to the development of potent and specific inhibitors with significant therapeutic potential.

Cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2, are key enzymes in the inflammatory pathway. Isoxazole derivatives have emerged as a significant class of COX inhibitors. nih.govgoogle.com Notably, the Coxib family of drugs, which includes Celecoxib, Etoricoxib, and Valdecoxib, features an isoxazole core and demonstrates high selectivity for COX-2. nih.gov This selectivity is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Recent studies have focused on synthesizing novel isoxazole derivatives with potent and selective COX-2 inhibitory activity. For instance, a series of new isoxazole derivatives were designed and synthesized, with several compounds exhibiting significant anti-inflammatory effects and potent COX-2 inhibition. nih.govresearchgate.net In one study, compounds C3, C5, and C6 were identified as particularly potent and selective COX-2 inhibitors. nih.govresearchgate.net Another study reported that 3,4-diphenyl-5-ethylisoxazole (B8522076) and 3,4-diphenyl-5-methylisoxazole are effective inhibitors of both COX-1 and COX-2. google.comgoogle.com The anti-inflammatory properties of some isoxazole derivatives have been shown to be more potent than reference drugs like Celecoxib, Diclofenac, and Indomethacin. nih.gov

Lipoxygenases (LOX) are a family of enzymes involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.govnih.gov Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for inflammatory conditions like asthma. nih.govnih.gov

Several isoxazole derivatives have demonstrated significant 5-LOX inhibitory activity. nih.govnih.gov In one study, a synthesized isoxazole derivative, compound 3, showed concentration-dependent inhibition of 5-LOX with an IC50 value of 8.47 μM. nih.gov Another compound, C5, also exhibited good 5-LOX inhibitory effects with an IC50 of 10.48 μM. nih.gov Furthermore, some isoxazole derivatives have been found to inhibit both LOX and COX enzymes, suggesting a dual anti-inflammatory mechanism. nih.gov For example, the compound 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b) displayed significant inhibitory activity against both lipoxygenase and COX-2. nih.govmdpi.com

Kinases are a large family of enzymes that play critical roles in cell signaling and are attractive targets for drug development, particularly in oncology and inflammatory diseases. Isoxazole derivatives have been explored as inhibitors of various kinases, including p38 MAP kinase. nih.govnih.gov

The isoxazole ring has been successfully employed as a bioisosteric replacement for the imidazole (B134444) ring found in known p38 MAP kinase inhibitors like SB-203580. nih.gov This has led to the synthesis of 3,4- and 4,5-disubstituted, as well as 3,4,5-trisubstituted isoxazole derivatives. nih.gov One such compound, compound 4a, demonstrated a promising profile with enhanced suppression of cytokine release and a lower IC50 towards isolated p38 MAP kinase. nih.gov Further studies on N-alkylated isoxazolones have also shown their potential as p38 MAP kinase inhibitors. nih.gov

The inhibitory activity of isoxazole derivatives extends to a variety of other enzyme systems:

InhA (Enoyl-Acyl Carrier Protein Reductase): This enzyme is a key target in the development of drugs against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govbrieflands.com Direct inhibitors of InhA are sought to overcome resistance mechanisms associated with prodrugs like isoniazid. nih.gov While various scaffolds are being explored as InhA inhibitors, the potential of isoxazole derivatives in this area is an active field of research. researcher.liferesearchgate.net

Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov Several studies have reported the synthesis and evaluation of isoxazole derivatives as AChE inhibitors. nih.govresearchgate.netnih.govbenthamdirect.comingentaconnect.com In one study, a series of nine isoxazole derivatives were tested, with the most potent compound showing moderate inhibitory activity. nih.gov Another study on indole-isoxazole carbohydrazides identified a compound (5d) with an IC50 value of 29.46 µM against AChE. nih.gov Furthermore, a series of 1,2,3-triazole-isoxazole derivatives were synthesized, with one compound (5m) being 12-fold more potent than the reference drug rivastigmine. benthamdirect.comingentaconnect.com

Thrombin and Factor Xa: These are key enzymes in the coagulation cascade, and their inhibition is a strategy for preventing thrombosis. Isoxazoline (B3343090) derivatives, a related class of compounds, have been developed as potent and selective inhibitors of Factor Xa. nih.gov Some of these compounds exhibit low nanomolar affinity for Factor Xa and have shown antithrombotic efficacy in vivo. nih.gov

Secretory Phospholipase A2 (sPLA2): This enzyme is implicated in various inflammatory diseases. nih.gov A series of indole-containing isoxazole derivatives were synthesized and evaluated for their sPLA2 inhibitory activity. nih.govnih.gov One compound, 10o, showed potent sPLA2 inhibition, comparable to or better than the positive control. nih.gov Another indole-containing isoxazole derivative (compound 24) exhibited an IC50 value of 10.23 μM for sPLA2 inhibition. nih.gov

Receptor Agonism and Antagonism by Isoxazole-Containing Ligands

In addition to enzyme inhibition, isoxazole-containing compounds can also act as ligands for various receptors, exhibiting either agonist or antagonist activity. This interaction with receptors modulates cellular signaling pathways and can lead to therapeutic effects.

Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt): RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in autoimmune diseases. Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt. nih.govacs.org These compounds bind to a site distinct from the natural ligand binding pocket, leading to the inhibition of RORγt activity. nih.gov Optimization of these isoxazole derivatives has resulted in compounds with low nanomolar potency and significant cellular activity. nih.gov

GABA-A Receptors: The natural product muscimol, which has a 5-(aminomethyl)-3-hydroxyisoxazole structure, is a potent and selective agonist for the GABA-A receptor. wikipedia.org This interaction is responsible for its sedative-hypnotic and hallucinogenic properties.

Nicotinic Acetylcholine Receptors (nAChRs): Isoxazole derivatives have been designed as potential ligands for nAChRs. nih.gov In one study, a series of new isoxazole derivatives were synthesized as analogues of the alkaloid epibatidine. The compound 2-(3-methyl-5-isoxazolyl)pyridine demonstrated analgesic properties that were partially blocked by a nicotinic receptor antagonist, indicating its interaction with nAChRs. nih.gov

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Some allosteric RORγt isoxazole ligands have shown cross-reactivity with PPARγ, another nuclear receptor. nih.govacs.org For example, the indazole MRL-871, an allosteric RORγt inverse agonist, also acts as a PPARγ agonist. nih.gov However, optimization of the isoxazole scaffold has led to compounds with improved selectivity for RORγt over PPARγ. nih.govacs.org

P2Y1 Receptor: The P2Y1 receptor is a G-protein coupled receptor involved in platelet aggregation. Novel heteroaryl compounds, including isoxazoles, have been synthesized as selective inhibitors of the human P2Y1 receptor. mdpi.com

Antineoplastic Mechanisms (e.g., Cytotoxicity, Antiproliferative Activity)

The isoxazole ring is a key structural motif in a multitude of compounds that exhibit potent antineoplastic activity through various mechanisms, primarily cytotoxicity and the inhibition of cancer cell proliferation. espublisher.comespublisher.com These compounds have demonstrated efficacy against a wide range of both solid and hematological tumors. guidechem.com The versatility of the isoxazole scaffold allows for molecular modifications that can enhance its therapeutic properties and target specific pathways involved in cancer progression. rsc.org

Research has shown that isoxazole derivatives can induce apoptosis (programmed cell death), inhibit key enzymes involved in tumor growth like topoisomerase and histone deacetylases (HDACs), and interfere with tubulin polymerization, a critical process for cell division. researchgate.netnih.gov

Detailed Research Findings

Numerous studies have synthesized and evaluated novel isoxazole derivatives, revealing significant cytotoxic and antiproliferative effects against various human cancer cell lines.

A series of novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were synthesized and tested for their antiproliferative effects. spandidos-publications.com Several of these compounds exhibited potent activity against the human erythroleukemic K562 cell line, with some derivatives showing IC50 values in the nanomolar range. spandidos-publications.com For instance, certain compounds demonstrated strong pro-apoptotic activity, inducing both early and late apoptosis in over 50% of K562 cells. spandidos-publications.com

Another study focused on novel isoxazole derivatives and their antiproliferative activity against four different cell lines: human microvascular endothelial cells (HMEC-1), mouse brain endothelial cells (MBEC), human cervical carcinoma (HeLa), and human breast carcinoma (MCF-7). researchgate.netnih.gov The fused isoxazole derivative 18 and a virtually proposed compound 2v were found to be particularly potent, with IC50 values near or below 1 µM. nih.gov

Furthermore, the synthesis of 3,5-diaryl isoxazole derivatives has yielded compounds with notable anticancer activity. mersin.edu.tr One such compound, 26 , displayed high selectivity towards prostate cancer (PC3) cells when compared to non-tumorigenic PNT1a cells, with its selectivity being comparable to the established anticancer drug 5-Fluorouracil. mersin.edu.tr

The substitution pattern on the isoxazole ring has been shown to be crucial for activity. For example, the presence of a trifluoromethyl group has been associated with increased cytotoxic activity in some series of compounds. rsc.orgnih.gov In one study, isoxazole derivatives containing a trifluoromethyl benzyl (B1604629) ether linkage showed enhanced cytotoxicity. rsc.org

The table below summarizes the antiproliferative activities of selected isoxazole derivatives from various research studies.

| Compound/Derivative Class | Cell Line | Activity (IC50) | Source |

| 3,4-Isoxazolediamide derivative 1 | K562 (human erythroleukemic) | 71.57 ± 4.89 nM | spandidos-publications.com |

| 3,4-Isoxazolediamide derivative 2 | K562 (human erythroleukemic) | 18.01 ± 0.69 nM | spandidos-publications.com |

| 3,4-Isoxazolediamide derivative 3 | K562 (human erythroleukemic) | 44.25 ± 10.9 nM | spandidos-publications.com |

| 3,4-Isoxazolediamide derivative 5 | K562 (human erythroleukemic) | 35.2 ± 6.2 nM | spandidos-publications.com |

| Fused Isoxazole derivative 18 | HeLa (human cervical carcinoma) | ~1 µM | nih.gov |

| Virtually proposed compound 2v | HeLa (human cervical carcinoma) | <1 µM | nih.gov |

| 3,5-Diarylisoxazole 26 | PC3 (prostate cancer) | High selectivity | mersin.edu.tr |

| Isoxazole-SIRT1/SIRT2 inhibitor 137 | MCF-7 (breast cancer) | 7.72 µM | rsc.org |

| Isoxazole-SIRT1/SIRT2 inhibitor 138 | MCF-7 (breast cancer) | 5.51 µM | rsc.org |

| Isoxazole derivative 39 | Lymphoma & Epithelial Cancer | 3-7 µM | nih.gov |

While extensive research highlights the antineoplastic potential of the isoxazole scaffold, specific data on the cytotoxicity and antiproliferative activity of 5-Hydroxy-3-(3-pyridyl)isoxazole were not found in the reviewed literature. However, the diverse and potent activities of other pyridyl-substituted heterocyclic compounds, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives in antibacterial applications, suggest that the inclusion of a pyridine (B92270) ring can be a valuable strategy in designing bioactive molecules. nih.gov The collective findings strongly support the continued exploration of isoxazole derivatives, including those with pyridyl substitutions, as a promising class of anticancer agents. espublisher.comnih.gov

Derivatization and Scaffold Hybridization Strategies for 5 Hydroxy 3 3 Pyridyl Isoxazole

Functionalization of the 5-Hydroxyl Group

The 5-hydroxyl group of 3-substituted isoxazol-5-ols is a key site for derivatization, readily undergoing reactions to form ethers and esters. This functionalization can significantly alter the physicochemical properties of the parent molecule.

Alkylation and acylation are common strategies to modify the 5-hydroxyl group. For instance, the reaction of 3-(3-hydroxyphenyl)isoxazole-5-carboxylic acid methyl ester highlights the reactivity of a hydroxyl group on a phenyl substituent, which is analogous to the reactivity of the 5-hydroxyl group on the isoxazole (B147169) ring. sigmaaldrich.com The synthesis of various 5-alkoxyisoxazoles has been explored, where the hydroxyl group is converted into an ether linkage. nanobioletters.com These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, followed by reaction with an alkyl halide.

The hydroxyl group's reactivity is also central to the synthesis of more complex molecules. For example, in the synthesis of isoxazole[5,4-b]pyridines, a hydroxy-lower alkyl group attached to the pyridine (B92270) ring can be converted to a haloalkyl derivative, demonstrating the potential for further functionalization of hydroxyl groups within the broader scaffold. google.com Additionally, chemoselective derivatization techniques, such as acetylation using acetic anhydride, have been systematically studied to target hydroxyl groups in complex mixtures, which is a principle applicable to the specific functionalization of the 5-hydroxyl group of the title compound. nih.gov

Table 1: Examples of 5-Hydroxyl Group Functionalization Reactions

| Starting Material | Reagent(s) | Product Type |

| 3-Substituted Isoxazol-5-ol | Alkyl halide, Base | 5-Alkoxyisoxazole (Ether) |

| 3-Substituted Isoxazol-5-ol | Acyl chloride/anhydride, Base | 5-Acyloxyisoxazole (Ester) |

| 3-(3-Hydroxyphenyl)isoxazole-5-carboxylic acid methyl ester | Not specified | Derivatized hydroxyl group |

| Isoxazole with hydroxy-lower alkyl group | Halogenating agent | Haloalkyl derivative |

Modifications of the 3-Pyridyl Moiety

Modifications to the 3-pyridyl moiety of 5-hydroxy-3-(3-pyridyl)isoxazole can be achieved through various synthetic strategies, often involving the construction of the isoxazole ring from a modified pyridine precursor.

One approach involves the synthesis of pyridines from isoxazoles through a rhodium carbenoid-induced ring expansion, which suggests the possibility of reverse engineering such a process to create substituted pyridyl-isoxazoles. nih.gov This method allows for the creation of highly functionalized pyridines, which could then be used to synthesize the target isoxazole. nih.gov Another strategy is the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines, which produces substituted pyridines. nsf.govrsc.org By selecting appropriately substituted isoxazoles and enamines, one could potentially synthesize a range of 3-pyridyl-isoxazole analogues with diverse substitution patterns on the pyridine ring. nsf.govrsc.org

The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives provides a template for how modifications on the pyridine ring can be introduced. nih.gov For example, starting with 2-chloro-5-nitropyridine, various functional groups can be introduced onto the pyridine ring before the formation of the heterocyclic system attached to it. nih.gov This highlights a general strategy where the pyridine ring is first functionalized, and then the isoxazole ring is constructed.

Table 2: Synthetic Strategies for Modifying the 3-Pyridyl Moiety

| Method | Description | Potential Outcome |

| Rhodium Carbenoid-Induced Ring Expansion | Ring expansion of isoxazoles to form pyridines. nih.gov | Synthesis of functionalized pyridines for subsequent isoxazole formation. |

| Inverse Electron-Demand Hetero-Diels-Alder | Reaction of isoxazoles with enamines to yield pyridines. nsf.govrsc.org | Access to a variety of substituted pyridyl precursors. nsf.govrsc.org |

| Precursor Functionalization | Modification of a pyridine-containing starting material before isoxazole ring formation. nih.gov | Introduction of diverse substituents onto the pyridine ring. |

Introduction of Substituents at Position 4 of the Isoxazole Ring

The C4 position of the isoxazole ring is another key site for introducing chemical diversity into the this compound scaffold. Various synthetic methods have been developed to introduce substituents at this position.

A common approach is the [3+2] cycloaddition reaction between nitrile oxides and active methylene (B1212753) compounds like 1,3-diones, β-ketoesters, or β-ketoamides, which can lead to the formation of 3,4,5-trisubstituted isoxazoles. beilstein-journals.org By choosing the appropriate precursors, a wide range of substituents can be introduced at the C4 position. For instance, the reaction of phenyl hydroximoyl chlorides with 1,3-diketones has been shown to produce 3,4,5-trisubstituted isoxazoles in good yields. beilstein-journals.org

Another strategy involves the direct functionalization of a pre-formed isoxazole ring. For example, 4-iodoisoxazoles can be synthesized and then undergo Suzuki coupling reactions to introduce various aryl or heteroaryl groups at the C4 position. nih.gov Furthermore, the Knoevenagel condensation of enolized 3-substituted-isoxazole-5(4H)-ones with aldehydes provides a route to 4-substituted isoxazol-5(4H)-ones. mdpi.com This method has been used to introduce a variety of substituted arylmethylene groups at the C4 position. mdpi.com

Table 3: Methods for Introducing Substituents at Isoxazole C4-Position

| Method | Reagents | Resulting Substituent |

| [3+2] Cycloaddition | Nitrile oxides and 1,3-dicarbonyl compounds. beilstein-journals.org | Various alkyl and aryl groups. |

| Suzuki Coupling | 4-Iodoisoxazoles and boronic acids. nih.gov | Aryl and heteroaryl groups. |

| Knoevenagel Condensation | Isoxazol-5(4H)-ones and aldehydes. mdpi.com | Arylmethylene groups. |

Construction of Fused Heterocyclic Systems Containing the Isoxazole-Pyridine Core

The construction of fused heterocyclic systems that incorporate the isoxazole-pyridine core represents a significant structural modification that can lead to novel chemical entities with distinct properties.

One effective method for creating such fused systems is through intramolecular electrophilic aromatic substitution (SEAr) reactions. nih.gov A gold(I)-catalyzed intramolecular SEAr reaction at the 5-position of isoxazoles has been developed to synthesize isoxazole-containing fused heterocycles, including isoxazolopyridines. nih.gov This approach relies on the presence of electron-donating groups at the 4-position of the isoxazole ring to facilitate the cyclization. nih.gov

Another strategy involves the synthesis of isoxazole[5,4-b]pyridines, where the pyridine ring is fused to the isoxazole ring. google.com These compounds can be prepared through a multi-step synthesis that involves the cyclization of a substituted pyridine precursor. The resulting fused systems can be further modified, for example, by introducing substituents on the pyridine ring. google.com Fused isoxazoles, in general, have shown a wide range of biological activities, and a variety of synthetic strategies are employed for their synthesis. mdpi.com These methods often involve the cyclocondensation of a diketone with hydroxylamine (B1172632) hydrochloride to form a benzisoxazole derivative. mdpi.com

Table 4: Approaches to Fused Isoxazole-Pyridine Systems

| Method | Key Features | Resulting System |

| Gold(I)-Catalyzed Intramolecular SEAr | Requires electron-donating group at isoxazole C4. nih.gov | Isoxazolopyridines. nih.gov |

| Multi-step Cyclization | Involves cyclization of a substituted pyridine precursor. google.com | Isoxazole[5,4-b]pyridines. google.com |

| Cyclocondensation | Reaction of a cyclic diketone with hydroxylamine. mdpi.com | Benzisoxazole derivatives. mdpi.com |

Hybridization with Other Pharmacologically Relevant Scaffolds

Hybridization of the this compound scaffold with other pharmacologically relevant moieties is a strategy to create new molecules with potentially enhanced or novel biological activities.

One approach is to link the isoxazole core to another heterocyclic ring system. For example, the synthesis of molecules where an isoxazole is connected to a pyrrole (B145914) ring has been described. nih.gov This can be achieved through a multi-step synthesis involving the formation of a chalcone (B49325) derivative followed by cyclization to form the isoxazole, and then coupling to the second heterocyclic ring. nih.gov Another example is the hybridization with a pyrazole (B372694) ring, resulting in compounds like 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole. drugbank.com

The concept of "scaffold hopping," where one heterocyclic core is replaced by another while retaining key substituents, is also relevant. rsc.org This can be seen in the conversion of isoxazoles to pyridines, which demonstrates the potential to interconvert between different heterocyclic systems. nsf.govrsc.org Furthermore, the synthesis of isoxazoles containing other heterocyclic fragments, such as furan, has been explored. nih.gov These hybrid molecules combine the structural features of both scaffolds, which can lead to new pharmacological profiles.

Table 5: Examples of Hybridization Strategies

| Hybridized Scaffold | Linkage Strategy | Example Compound/Class |

| Pyrrole | Multi-step synthesis via chalcone intermediate. nih.gov | 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole. nih.gov |

| Pyrazole | Not specified | 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole. drugbank.com |

| Furan | Not specified | [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole]. nih.gov |

Synthesis of Prodrugs and Bioconjugates

The synthesis of prodrugs and bioconjugates of this compound is a strategy to improve its pharmacokinetic properties or to target it to specific biological sites. The 5-hydroxyl group is a primary handle for the attachment of promoieties.

A common prodrug strategy involves the esterification or etherification of a hydroxyl group to mask its polarity, which can enhance membrane permeability and oral absorption. nih.gov The release of the active drug occurs through enzymatic or chemical hydrolysis in vivo. For this compound, the 5-hydroxyl group can be acylated to form an ester prodrug. For example, the synthesis of 3-hydroxy-5-acetylaminomethyl-isoxazole demonstrates the acylation of a hydroxyl group in a related isoxazole derivative. google.com

Bioconjugation involves linking the molecule to a larger biomolecule, such as a peptide or antibody, to achieve targeted delivery. The 5-hydroxyl group can be functionalized with a linker that allows for covalent attachment to the biomolecule. While specific examples for this compound are not detailed in the provided context, the general principles of prodrug synthesis and bioconjugation are applicable. nih.gov For instance, methods for releasing amide-containing drugs through a Curtius rearrangement could be adapted to release an isoxazole derivative. nih.gov

Table 6: Prodrug and Bioconjugate Strategies

| Strategy | Modification | Purpose |

| Prodrug | Esterification/Etherification of the 5-hydroxyl group. | Improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov |

| Bioconjugation | Attachment of a linker to the 5-hydroxyl group for coupling to a biomolecule. | Targeted delivery to specific cells or tissues. |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape for 5-Hydroxy-3-(3-pyridyl)isoxazole

Direct and specific research on this compound is conspicuously limited in publicly accessible scientific literature. The current understanding is therefore an extrapolation based on research into its constituent chemical motifs: the isoxazole (B147169) ring, the pyridine (B92270) ring, and hydroxyl-substituted heterocycles.

The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. nih.govnih.goveurekalert.org The versatility of the isoxazole ring allows for extensive structural modifications to enhance pharmacological properties. nih.govmdpi.com

Pyridinyl-isoxazoles have been investigated for several therapeutic applications. For instance, certain pyridinyl isoxazole derivatives have been synthesized and evaluated for their potent inhibitory activity against p38 MAP kinase, a key player in severe inflammatory diseases. nih.gov Other studies have focused on their potential as anticancer agents, with some derivatives showing inhibitory activity against the MCF-7 breast cancer cell line. nih.gov The inclusion of the pyridine ring can be a strategic choice to modulate physicochemical properties and improve pharmacokinetic profiles. nih.gov

Hydroxyisoxazoles are also of significant interest. The hydroxyl group can act as a crucial hydrogen bond donor, potentially enhancing the binding affinity of the molecule to biological targets. The synthesis of compounds like 3-hydroxyisoxazole-4-carboxylic acid and 3-hydroxyisoxazole-5-hydroxamic acid has been documented, with some intermediates showing activity against lymphocytic leukemia. drugbank.comnih.gov

Unaddressed Research Questions and Gaps

The lack of direct studies on this compound presents numerous knowledge gaps and a host of unanswered questions that form a clear roadmap for future research.

Fundamental Chemistry and Synthesis:

Optimized Synthesis: While general methods for creating 3,5-disubstituted isoxazoles are known, such as 1,3-dipolar cycloaddition, an optimized, high-yield, and scalable synthesis specific to this compound has not been reported. nih.govresearchgate.net Developing an efficient synthetic route is the first critical step.

Physicochemical Properties: Basic characterization, including pKa, solubility, stability, and detailed spectroscopic data, is entirely missing. These parameters are fundamental for any further chemical or biological investigation.

Tautomerism: The "5-hydroxyisoxazole" moiety can exist in equilibrium with its keto tautomer, an isoxazol-5(4H)-one. Understanding this tautomeric balance is crucial as the different forms will have distinct biological and chemical properties.

Biological and Pharmacological Profile:

Broad-Spectrum Biological Screening: The compound has not been screened for its potential biological activities. Key questions include: Does it possess anticancer, anti-inflammatory, antibacterial, antifungal, or antiviral properties characteristic of other isoxazoles? nih.govresearchgate.net

Mechanism of Action: For any identified biological activity, the underlying mechanism of action is unknown. What specific cellular pathways or molecular targets does it interact with?

Structure-Activity Relationship (SAR): How does the specific arrangement of the 3-pyridyl group and the 5-hydroxy group influence its activity compared to other isomers (e.g., 3-hydroxy-5-(3-pyridyl)isoxazole) or related analogs? SAR studies are essential for optimizing potency and selectivity. nih.gov

Emerging Methodologies and Technologies for Investigation

Future investigations into this compound can benefit immensely from cutting-edge methodologies that are transforming heterocyclic chemistry and drug discovery. nih.gov

Advanced Synthesis and Functionalization:

Modern Synthetic Methods: Techniques such as microwave-assisted organic synthesis (MAOS), flow chemistry, and mechanochemistry (ball-milling) offer environmentally friendly, rapid, and efficient alternatives to conventional synthesis. nih.govnih.govnih.gov

Catalysis: The use of transition-metal catalysts (e.g., copper, palladium, ruthenium) can improve regioselectivity and yields in the synthesis of polysubstituted isoxazoles. nih.govbeilstein-journals.org Direct C-H functionalization is another powerful tool for creating derivatives. nih.gov

Computational and In Silico Tools:

Predictive Modeling: Artificial intelligence and machine learning can predict the physicochemical properties, biological activities, and potential toxicity (ADMET) of the compound before committing to extensive lab work. nih.govnumberanalytics.com

Molecular Docking: If potential biological targets are identified (e.g., kinases, proteases), molecular docking simulations can predict binding modes and affinities, guiding the design of more potent derivatives. nih.gov

Biological Evaluation:

High-Throughput Screening (HTS): HTS allows for the rapid screening of the compound against vast libraries of biological targets to quickly identify potential therapeutic applications.

-Omics Technologies: If the compound shows cellular activity, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of its impact on cellular function and help elucidate its mechanism of action.

Potential for Novel Academic Discoveries and Applications

The study of this compound is ripe with potential for novel discoveries and applications, stemming from the unique combination of its three core components.

Novel Therapeutics:

Hybrid-Scaffold Drugs: The molecule is a hybrid of two biologically significant heterocycles. This fusion of scaffolds into a single entity is a powerful strategy for developing novel compounds with enhanced or multi-target activities. mdpi.com It could lead to new classes of inhibitors for enzymes like kinases or lipoxygenases. nih.gov

Neurological and Inflammatory Disorders: Given that pyridinyl isoxazoles have shown activity against p38 MAP kinase and other CNS targets, this compound is a candidate for development into treatments for inflammatory conditions or neurodegenerative diseases. nih.gov

Antimicrobial and Antiviral Agents: The broad antimicrobial and antiviral profile of isoxazoles suggests that this compound should be evaluated against a panel of pathogens, including resistant bacterial strains and viruses like Zika. nih.govnih.gov

Advanced Materials and Catalysis:

Functional Materials: Heterocyclic compounds are increasingly used in materials science for creating organic conductors, semiconductors, and dyes. msesupplies.com The electronic properties conferred by the isoxazole and pyridine rings could be exploited in this arena.

Ligand Development: The nitrogen atoms in both rings make the compound a potential ligand for coordinating with metal centers, opening avenues in catalysis and sensor development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Hydroxy-3-(3-pyridyl)isoxazole, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cycloaddition or condensation reactions. For example, nitroacetate derivatives can react with aldehydes or Schiff bases under amine catalysis to form isoxazole cores . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by H NMR, IR, and HRMS are critical for confirming structure and purity . Yield optimization requires temperature control (e.g., ice baths for exothermic steps) and stoichiometric balancing of nitro precursors and pyridyl-containing reactants .

Q. How is the structural configuration of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and dihedral angles (e.g., isoxazole ring planarity and pyridyl substituent orientation) . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., hydrogen bonding or π-π stacking) that influence crystallinity . Complementary techniques include FT-IR for functional group verification and mass spectrometry for molecular weight confirmation .

Q. What preliminary biological activities are associated with this compound?

- Methodology : Screen for antimicrobial, anti-inflammatory, or enzyme inhibitory activity using in vitro assays. For example:

- Antimicrobial : Broth microdilution assays against bacterial/fungal strains (MIC values) .

- Enzyme inhibition : HDAC or kinase inhibition measured via fluorometric or colorimetric kits .

- Cytotoxicity : MTT assays on cancer cell lines (IC determination) . Controls should include structurally related analogs to isolate the pyridyl-isoxazole moiety's contribution .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites . These align with experimental reactivity in cross-coupling or functionalization reactions. Solvent effects (PCM models) and vibrational frequency analysis validate stability under physiological conditions .

Q. What strategies resolve contradictions in metabolite quantification data for 3-pyridyl derivatives in biological matrices?

- Methodology : Use isotope-labeled internal standards (ISTDs) like D-cotinine or C-labeled analogs to correct for matrix effects (e.g., ion suppression in LC-MS) . Normalize analyte peaks to ISTD responses in TraceFinder or similar software. For longitudinal studies, include QC samples to monitor instrument drift and batch effects .

Q. How does structural modification of the pyridyl-isoxazole scaffold enhance pharmacological activity?

- Methodology :

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) at the 5-position to modulate HDAC inhibition .

- Bioisosteric replacement : Replace the hydroxyl group with a methyl ester to improve membrane permeability, followed by enzymatic hydrolysis studies .

- Hybridization : Conjugate with thiophene or triazole moieties to exploit synergistic antimicrobial effects . SAR analysis via molecular docking (AutoDock Vina) identifies binding poses in target proteins .

Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?

- Methodology : Accelerated stability studies (40°C/75% RH) with HPLC-MS/MS monitoring. Identify hydrolytic cleavage (e.g., isoxazole ring opening) or oxidation products (e.g., pyridyl-N-oxide) . Use HRMS/MS fragmentation patterns and compare to synthetic reference standards.

Data Contradiction Analysis

Q. Why do discrepancies arise in reported biological activities of isoxazole derivatives across studies?

- Analysis : Variations in assay protocols (e.g., serum concentration in cell culture) or metabolite interference (e.g., glucuronidation of the hydroxyl group) may alter apparent activity . Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric HDAC assays) .

Q. How do crystallographic data resolve ambiguities in proposed reaction mechanisms for isoxazole synthesis?

- Analysis : X-ray structures confirm regioselectivity in cycloaddition reactions (e.g., preference for 3-pyridyl vs. 4-pyridyl substitution) . Bond-length trends (e.g., N-O vs. C-O distances) support mechanistic intermediates like nitrile oxides .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.